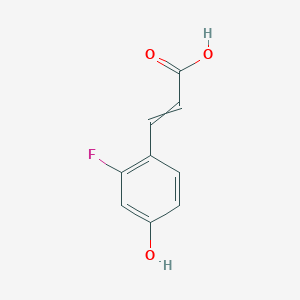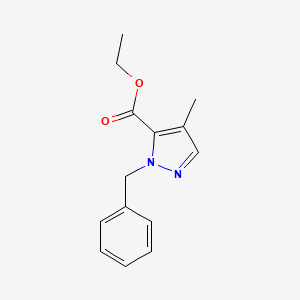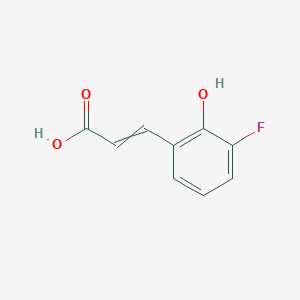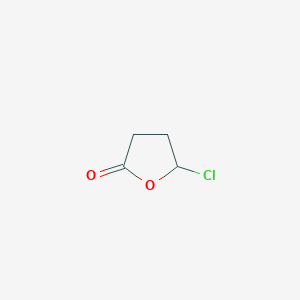
5-Chlorooxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorooxolan-2-one is a chemical compound with the molecular formula C4H5ClO2
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-Chlorooxolan-2-one involves the chlorination of oxolan-2-one. This can be achieved using reagents such as triphosgene (BTC) in the presence of N,N-dimethylacetamide (DMAC) as a catalyst. The reaction typically occurs in 1,2-dichloroethane at 80°C, yielding a high percentage of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle chlorinating agents and by-products.
化学反応の分析
Types of Reactions
5-Chlorooxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of chlorinated or non-chlorinated lactones, while oxidation and reduction can lead to the formation of carboxylic acids or alcohols, respectively .
科学的研究の応用
5-Chlorooxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic uses.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 5-Chlorooxolan-2-one involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new bonds and structures. The lactone ring can also undergo ring-opening reactions, which are crucial in its reactivity and applications .
類似化合物との比較
Similar Compounds
Oxolan-2-one (γ-Butyrolactone): The non-chlorinated parent compound.
5-Bromooxolan-2-one: A brominated derivative with similar reactivity.
5-Iodooxolan-2-one: An iodinated derivative with distinct properties.
Uniqueness
5-Chlorooxolan-2-one is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its brominated and iodinated counterparts, the chlorine derivative is more commonly used in organic synthesis due to its balance of reactivity and stability .
特性
CAS番号 |
36603-83-5 |
|---|---|
分子式 |
C4H5ClO2 |
分子量 |
120.53 g/mol |
IUPAC名 |
5-chlorooxolan-2-one |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7-3/h3H,1-2H2 |
InChIキー |
NFBMTNUCIVXBHU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)OC1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446844.png)
![(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12446850.png)
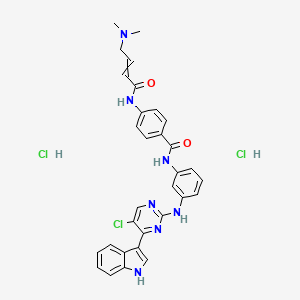
![7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12446867.png)
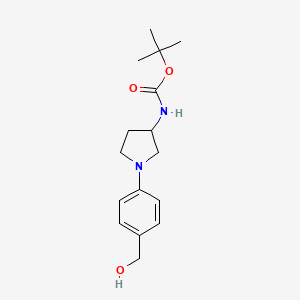
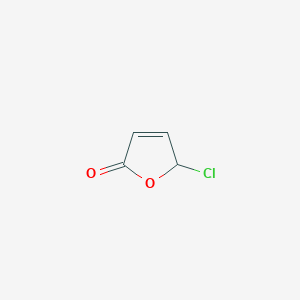
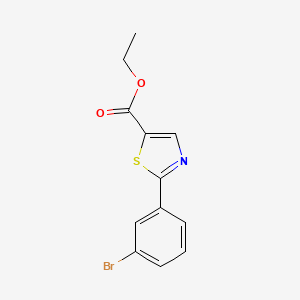
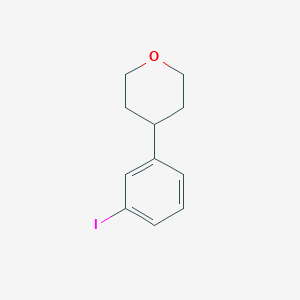
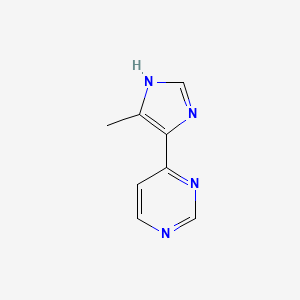
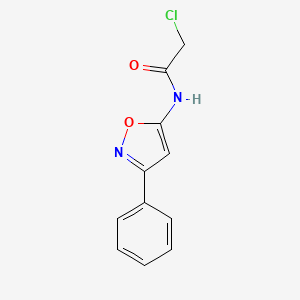
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
